molecular formula C12H9FN2 B053726 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile CAS No. 124169-97-7

4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B053726
M. Wt: 200.21 g/mol
InChI Key: GHYIQEZXKQDJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile, also known as FMPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FMPC belongs to the class of pyrrole compounds, which are known for their unique chemical properties and diverse biological activities.

Mechanism Of Action

The mechanism of action of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins in cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile are diverse and depend on the specific application. In cancer cells, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the pathogenesis of these diseases. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

Advantages And Limitations For Lab Experiments

The advantages of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile for lab experiments include its high purity, stability, and ease of synthesis. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is also relatively inexpensive compared to other pyrrole compounds, making it an attractive option for researchers on a budget. However, the limitations of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile include its low solubility in water, which can make it difficult to work with in certain applications. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile also has limited bioavailability, which may limit its potential as a therapeutic agent.

Future Directions

There are many future directions for research on 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile, including the development of more efficient synthesis methods, the optimization of its therapeutic potential in various diseases, and the elucidation of its mechanism of action. Other potential applications of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile include its use as a fluorescent probe for imaging studies and its use as a catalyst for organic reactions. Overall, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is a promising compound with many potential applications in various fields, and further research is needed to fully understand its potential.

Synthesis Methods

4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-cyano-2-fluoropyrrole in the presence of a palladium catalyst. Another method involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl cyanoacetate in the presence of sodium ethoxide. These methods have been optimized to produce high yields of pure 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile.

Scientific Research Applications

4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.

properties

CAS RN

124169-97-7

Product Name

4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H9FN2/c1-8-4-10(13)2-3-11(8)12-7-15-6-9(12)5-14/h2-4,6-7,15H,1H3

InChI Key

GHYIQEZXKQDJIL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)C2=CNC=C2C#N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CNC=C2C#N

synonyms

4-(4-FLUORO-2-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE

Origin of Product

United States

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